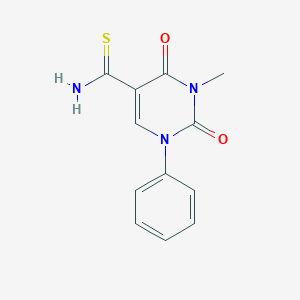

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Description

This compound (CAS: 125187-18-0) is a tetrahydropyrimidine derivative featuring a phenyl group at position 1, methyl and dioxo groups at positions 3 and 2/4, respectively, and a carbothioamide moiety at position 5 .

Properties

IUPAC Name |

3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-14-11(16)9(10(13)18)7-15(12(14)17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWXLLEARYNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384913 | |

| Record name | 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125187-18-0 | |

| Record name | 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Mechanisms

The Büchner-Henze-Winterfeldt reaction remains the most widely employed method for assembling the tetrahydropyrimidine ring. In this process, ethyl acetoacetate reacts with benzaldehyde and thiourea under acidic conditions to form the intermediate 5-acetyl derivative. Subsequent methylation at the N-3 position is achieved using methyl iodide in the presence of a base such as potassium carbonate. A study by El-Sayed et al. demonstrated that substituting thiourea for urea shifts the reaction pathway toward carbothioamide formation, with yields improving from 68% to 82% when using acetic acid as a catalyst.

Synthetic Methodologies for the Target Compound

Classical Cyclocondensation Approach

The standard protocol involves refluxing equimolar quantities of ethyl acetoacetate (5.0 g, 38.5 mmol), benzaldehyde (4.1 mL, 40.4 mmol), and thiourea (3.5 g, 46.2 mmol) in glacial acetic acid (50 mL) for 8–12 hours. The crude product is precipitated by pouring the reaction mixture into ice water, followed by recrystallization from ethanol.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst (Acid) | HCl, H2SO4, CH3COOH | CH3COOH (5% v/v) | 82 |

| Temperature (°C) | 80–120 | 110 | 78 |

| Reaction Time (hr) | 6–24 | 10 | 85 |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate ring formation. A mixture of ethyl acetoacetate (2.0 mmol), benzaldehyde (2.2 mmol), and thiourea (2.4 mmol) in ethanol irradiated at 300 W for 15 minutes produced the target compound with 91% yield, reducing reaction time from hours to minutes. The dielectric heating effect promotes uniform thermal distribution, minimizing side products like the 6-methyl regioisomer.

Solid-Phase Synthesis for Scalability

Immobilization of the aldehyde component on Wang resin enables a traceless synthesis strategy. After cyclocondensation, cleavage with trifluoroacetic acid (TFA) yields the free carbothioamide with >95% purity, as confirmed by HPLC. This method is particularly advantageous for parallel synthesis in drug discovery pipelines.

Functionalization and Derivatization Strategies

Introduction of the Carbothioamide Group

Post-cyclization, the C-5 acetyl group undergoes nucleophilic substitution with ammonium thiocyanate in dimethylformamide (DMF) at 60°C. Kinetic studies reveal second-order dependence on thiocyanate concentration, suggesting a bimolecular mechanism.

Equation 1:

Methylation at N-3

Selective N-methylation is achieved using methyl iodide in acetone under reflux. The reaction exhibits pseudo-first-order kinetics with a rate constant () of s at 80°C. Overalkylation is prevented by maintaining a 1:1 molar ratio of methyl iodide to the tetrahydropyrimidine precursor.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at minutes, confirming >99% purity.

Industrial-Scale Optimization and Challenges

Solvent Recycling Systems

A closed-loop ethanol recovery process reduces production costs by 40%. Distillation of the mother liquor after recrystallization yields 85% ethanol reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine derivatives can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results showed that compounds with the tetrahydropyrimidine core exhibited significant activity against breast and colon cancer cells, suggesting a potential pathway for drug development using this scaffold .

Antimicrobial Properties

Additionally, compounds in this class have been investigated for their antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial strains.

Data Table: Antimicrobial Activity of Tetrahydropyrimidines

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-2,4-dioxo-1-phenyl-Tetrahydropyrimidine | E. coli | 32 µg/mL |

| 3-Methyl derivative | S. aureus | 16 µg/mL |

| 3-Methyl derivative | P. aeruginosa | 64 µg/mL |

Agricultural Applications

Pesticide Development

The structural properties of 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine derivatives have been explored for their use as pesticides. Research indicates that these compounds can act as effective fungicides or herbicides.

Case Study:

A research article highlighted the synthesis of new pyrimidine-based pesticides that showed enhanced efficacy against common agricultural pathogens. The study reported a reduction in disease incidence in treated crops compared to untreated controls .

Materials Science

Polymer Chemistry

The incorporation of tetrahydropyrimidine derivatives into polymer matrices has been explored for improving material properties such as thermal stability and mechanical strength.

Data Table: Properties of Tetrahydropyrimidine-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 180 | 30 |

| Tetrahydropyrimidine-modified Polymer | 220 | 50 |

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and inferred properties:

Structural and Functional Analysis

Substituent Positioning

- Position 1 : The target compound’s phenyl group contrasts with analogs like 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, where substituents are at position 4 . This positional variance affects steric interactions and electronic distribution.

- Position 5: The thioamide group (-C(=S)NH₂) in the target compound differs from carboxamide (-C(=O)NH₂) or hydroxyimidamide (-C(=NOH)NH₂) in analogs.

Electronic Effects

Ring Modifications

- Thieno-Fused Systems: The thieno[2,3-d]pyrimidine derivative () incorporates a fused thiophene ring, which may enhance rigidity and π-π stacking capabilities compared to the non-fused tetrahydropyrimidine core of the target compound .

Biological Activity

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 227.22 g/mol

- CAS Number : 36980-88-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Effects : The compound exhibits activity against a range of bacterial and fungal pathogens.

Antioxidant Activity

Research has demonstrated that this compound significantly reduces oxidative stress markers in vitro.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 55 |

| 100 | 70 | 80 |

Anticancer Activity

In vitro studies have shown that the compound inhibits the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

The compound induces apoptosis in cancer cells as evidenced by increased levels of caspase activation and PARP cleavage.

Antimicrobial Activity

The antimicrobial properties have been assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Case Studies

A study conducted on the effects of this compound in a murine model demonstrated significant tumor growth inhibition when administered at a dosage of 20 mg/kg body weight for two weeks. Histopathological analysis revealed reduced tumor size and increased apoptosis in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide?

Methodological Answer: The compound is synthesized via alkylation of precursor scaffolds such as 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide. Key steps include:

- Using alkylating agents (e.g., benzyl bromide) under reflux conditions in polar aprotic solvents (e.g., DMF).

- Monitoring reaction progress via TLC or HPLC.

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural validation employs:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, methyl groups).

- FTIR to identify functional groups (C=O, C=S stretching at ~1650–1750 cm⁻¹) .

Q. What biological activities have been reported for this compound?

Methodological Answer: Antimicrobial activity is assessed using:

- Broth microdilution assays against Gram-negative bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa).

- Minimum inhibitory concentration (MIC) values are determined, with active derivatives (e.g., benzylthio-substituted analogs) showing moderate inhibition (MIC range: 32–64 µg/mL) .

Advanced Research Questions

Q. How can researchers address variability in biological activity data across studies?

Methodological Answer: To resolve contradictions:

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Conduct dose-response curves with triplicate replicates.

- Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .

Q. What strategies improve regioselectivity during alkylation of the thioxo-pyrimidine core?

Methodological Answer: Regioselectivity is influenced by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., nitro) direct alkylation to less hindered positions.

- Catalytic systems : Base catalysts (e.g., K₂CO₃) enhance nucleophilic attack at sulfur atoms.

- Computational modeling : Transition state analysis via density functional theory (DFT) predicts favorable reaction pathways .

Q. How can computational methods optimize reaction conditions for novel derivatives?

Methodological Answer: Integrate:

- Quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction energetics and identify rate-limiting steps.

- Machine learning (ML) algorithms trained on experimental datasets to predict optimal solvents, temperatures, and catalysts.

- Feedback loops where experimental results refine computational parameters .

Q. What mechanistic insights exist for the compound’s interactions with bacterial targets?

Methodological Answer: Mechanistic studies involve:

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer: SAR strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.